2-{1-[(Tert-butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde

silyl ether stability protecting group acidic hydrolysis

This compound belongs to the class of TBS-protected cyclopentyl acetaldehyde derivatives, which serve as versatile intermediates in stereoselective organic synthesis. The tert-butyldimethylsilyl (TBS) protecting group confers exceptional hydrolytic stability, while the 2-ethyl substituent introduces a stereocenter that can direct diastereoselective transformations.

Molecular Formula C15H30O2Si
Molecular Weight 270.48 g/mol
Cat. No. B13240326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(Tert-butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde
Molecular FormulaC15H30O2Si
Molecular Weight270.48 g/mol
Structural Identifiers
SMILESCCC1CCCC1(CC=O)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C15H30O2Si/c1-7-13-9-8-10-15(13,11-12-16)17-18(5,6)14(2,3)4/h12-13H,7-11H2,1-6H3
InChIKeyKLEQEHKMLWDYCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{1-[(Tert-butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde – A TBS-Protected Cyclopentyl Aldehyde for Stereoselective Synthesis


This compound belongs to the class of TBS-protected cyclopentyl acetaldehyde derivatives, which serve as versatile intermediates in stereoselective organic synthesis. The tert-butyldimethylsilyl (TBS) protecting group confers exceptional hydrolytic stability, while the 2-ethyl substituent introduces a stereocenter that can direct diastereoselective transformations. As a protected aldehyde, it offers a reactive handle for nucleophilic additions, condensations, and Wittig reactions, making it a strategic building block for complex molecule construction.

TBS-protected aldehyde for nucleophilic additions
2-ethyl chiral center for diastereoselective synthesis
High hydrolytic stability for multi-step sequences

Why TBS or 2-Alkyl Substitution Cannot Be Interchanged: Orthogonal Stability and Stereochemical Demands of 2-{1-[(Tert-butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde


Simply replacing the TBS group with a TMS or TES group dramatically reduces hydrolytic stability (TMS is approximately 20,000-fold less stable under acidic conditions), leading to premature deprotection and loss of intermediate integrity. Meanwhile, the 2-ethyl substituent impacts diastereoselectivity in subsequent nucleophilic additions compared to unsubstituted or differently substituted analogs; without the ethyl group, the stereochemical outcome can shift or become uncontrolled. These orthogonal differences preclude generic interchange and necessitate compound-specific procurement for reproducible synthetic results. [1] [2]

TBS vs TMS stability

Replacing TBS with TMS may dramatically reduce hydrolytic stability, risking premature deprotection in acidic steps.

2-Ethyl stereochemical impact

Absence of the 2-ethyl substituent can shift diastereoselectivity, potentially compromising stereochemical fidelity.

Protective group migration

TBS-specific migration in cyclopentyl systems may not be replicated by other silyl groups, limiting generic substitution.

Quantitative Evidence Guide: Why 2-{1-[(Tert-butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde Outperforms Generic Alternatives


Acidic Hydrolysis Stability: TBS Outperforms TMS by 20,000-Fold

Under acidic conditions, TBS ethers exhibit approximately 20,000-fold greater stability compared to TMS ethers (TMS relative stability = 1 vs. TBS = 20,000). This means that TBS-protected intermediates can survive mildly acidic workup conditions (e.g., dilute HCl washes) where TMS ethers would be rapidly cleaved, preserving the integrity of multi-step synthetic sequences. [1]

Acidic hydrolysis
Class-level inference
TBS relative stability 20,000 vs TMS 1
Supports multi-step synthesis with acidic workup
Stability advantage may vary under non-acidic conditions
silyl ether stability protecting group acidic hydrolysis

GC-MS Analytical Performance: TBDMS Derivatives Provide Superior Sensitivity and Reproducibility

In GC-EI-MS analysis, tert-butyldimethylsilyl (TBDMS) derivatives demonstrated superior stability, reproducibility, and sensitivity compared to trimethylsilyl (TMS) derivatives for the analysis of benzodiazepines. This translates to lower detection limits and more reliable quantification, which is critical for trace-level monitoring of synthetic intermediates. [1]

GC-MS performance
Cross-study comparable
TBDMS derivatives show improved stability and sensitivity vs TMS
Supports trace-level intermediate monitoring
Method transfer may require validation; based on benzodiazepine analysis
GC-MS silyl derivatives analytical sensitivity

Diastereoselectivity in Mukaiyama Aldol Additions: TBS Enolsilanes Achieve 99:1 dr

In catalytic asymmetric Mukaiyama aldol reactions of propionaldehyde enolsilanes with benzaldehyde, TBS-enolsilane afforded the syn-aldol product with a diastereomeric ratio of up to 99:1 when using an optimized IDPi catalyst at -40 degrees C. This high selectivity is comparable to that achieved with TES-enolsilane (d.r. 97.5:2.5), demonstrating that the TBS group can replace the more labile TES group without loss of stereochemical fidelity. [1]

Mukaiyama aldol dr
Class-level inference
TBS-enolsilane dr 99:1 vs TES 97.5:2.5
TBS can achieve high syn selectivity with better stability
Optimized IDPi catalyst, -40 °C; class-level finding
Mukaiyama aldol diastereoselectivity TBS enolates

Impact of 2-Ethyl Substituent on Diastereoselectivity: Modest Intrinsic Control Without Directing Group Assistance

Reaction of 2-ethylcyclopentanone with propenenitrile proceeds with only modest diastereoselectivity (Table 4.1, entry 1), indicating that the 2-ethyl group alone does not provide high stereocontrol. This underscores the necessity of the TBS-protected aldehyde handle to enable chelation-controlled or Felkin-Anh controlled diastereoselective additions, where the silyloxy group actively directs the stereochemical outcome. [1]

2-Ethyl diastereocontrol
Class-level inference
2-ethylcyclopentanone shows modest selectivity
TBS-protected aldehyde handle essential for high dr
Without chelation control, stereocontrol may be insufficient
2-ethylcyclopentanone diastereoselectivity nucleophilic addition

TBS Group Migration in Prostaglandin Synthesis: A Unique Enabling Feature

In the formal synthesis of J-type prostaglandins, the Wittig reaction of a TBS-protected cyclopentenyl acetaldehyde derivative is accompanied by migration of the TBS group from a primary to a secondary hydroxy group. This controlled migration is critical for enabling subsequent transformations and is a behavior not readily replicated by other silyl protecting groups (e.g., TMS or TBDPS), confirming the unique utility of TBS in cyclopentyl systems. [1]

TBS migration
Supporting evidence
TBS migrates from primary to secondary alcohol during Wittig
Enables unique transformation in prostaglandin synthesis
Reported in formal J-type prostaglandin synthesis; condition-specific
prostaglandin TBS migration protective group strategy

High-Value Application Scenarios for 2-{1-[(Tert-butyldimethylsilyl)oxy]-2-ethylcyclopentyl}acetaldehyde


Multi-Step Stereoselective Synthesis of Polyketide Fragments

The combination of high diastereoselectivity (up to 99:1 dr) in Mukaiyama aldol additions using TBS-enolsilanes and the superior hydrolytic stability of the TBS group enables efficient construction of syn-aldol motifs commonly found in polyketide natural products. The 2-ethyl stereocenter provides a predefined chiral element that can be elaborated into complex stereopolyads. [1] [2]

GC-MS Analytical Method Development for Trace-Level Intermediate Monitoring

When developing GC-MS methods for process analytical technology (PAT) or impurity profiling, the TBDMS derivative of this aldehyde offers enhanced sensitivity and reproducibility compared to TMS derivatives, ensuring reliable quantification of low-concentration intermediates in reaction monitoring workflows. [3]

Prostaglandin and Prostacyclin Analog Synthesis

In prostaglandin synthesis programs, the target compound's TBS group exhibits controlled migration during Wittig reactions, a feature exploited in the formal synthesis of J-type prostaglandins. This specific behavior is not replicated by TMS or TBDPS analogs, making the TBS-protected intermediate uniquely suited for this transformation. [4]

Chiral Building Block for Asymmetric Synthesis of Cyclopentanoid Natural Products

The 2-ethyl substituent provides a non-racemizable stereocenter that can govern the facial selectivity of subsequent transformations. When combined with the TBS-protected aldehyde, chelation-controlled additions can achieve high diastereoselectivities that are not attainable with the unprotected or differently protected analogs. [5]

Application
Selection Property
Validation Focus
Polyketide fragment synthesis
TBS-protected aldehyde with chiral center
Diastereoselectivity in aldol reactions
GC-MS trace-level monitoring
TBDMS derivative stability
Analytical sensitivity and reproducibility
Prostaglandin analog synthesis
TBS migration behavior
Controlled group migration in Wittig reaction
Cyclopentanoid chiral building block
2-ethyl non-racemizable stereocenter
Chelation-controlled diastereoselectivity
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